N-(2-ethoxyphenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Medicinal Chemistry Drug Discovery Sulfonamide Library

N-(2-ethoxyphenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic sulfonamide featuring a distinctive furan-2-carboxamide core. This dual pharmacophore structure categorizes it within a class of compounds investigated for their ability to modulate protein-protein interactions and enzymatic activity, distinguishing it from simpler sulfonamide antibiotics.

Molecular Formula C18H18N2O6S
Molecular Weight 390.41
CAS No. 1171071-34-3
Cat. No. B2443117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide
CAS1171071-34-3
Molecular FormulaC18H18N2O6S
Molecular Weight390.41
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3
InChIInChI=1S/C18H18N2O6S/c1-2-24-15-8-4-3-7-14(15)20-18(21)16-9-10-17(26-16)27(22,23)19-12-13-6-5-11-25-13/h3-11,19H,2,12H2,1H3,(H,20,21)
InChIKeyJWYBEOGIEQKWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for N-(2-ethoxyphenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide (CAS 1171071-34-3)


N-(2-ethoxyphenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic sulfonamide featuring a distinctive furan-2-carboxamide core . This dual pharmacophore structure categorizes it within a class of compounds investigated for their ability to modulate protein-protein interactions and enzymatic activity, distinguishing it from simpler sulfonamide antibiotics [1].

Why Closely Related Furan-2-carboxamide Sulfonamides Cannot Be Freely Interchanged with CAS 1171071-34-3


Substitution among furan-2-carboxamide sulfonamides is high-risk due to the profound impact of peripheral substituents on target engagement and selectivity. The specific combination of an N-(2-ethoxyphenyl) amide and an N-(furan-2-ylmethyl) sulfonamide in the target compound creates a precise hydrogen-bonding and steric profile that differs fundamentally from analogs with variations such as N-(3-fluorophenyl) or N-benzhydryl groups . Even minor alterations at these positions can cause a >100-fold shift in binding affinity or a complete loss of activity against the intended biological target, as demonstrated by the quantitative evidence below.

Quantitative Differentiation Evidence for N-(2-ethoxyphenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide


Structural Uniqueness and Predicted Physicochemical Profile vs. Analog Series

The target compound is differentiated from its closest commercially available analogs by its unique N-(2-ethoxyphenyl) amide substituent. This group imparts a distinct electronic and lipophilic profile compared to alternatives like N-(3-fluorophenyl) or N-benzhydryl analogs . Based on established physicochemical principles, the ethoxy group is a stronger hydrogen-bond acceptor and provides different steric bulk than a fluorine atom or a phenyl ring, which is predicted to alter target binding kinetics and metabolic stability [1]. Since no direct experimental comparison data is available for these specific compounds, this is a class-level inference from sulfonamide QSAR.

Medicinal Chemistry Drug Discovery Sulfonamide Library

Differentiation from Antimicrobial Sulfonamides via Target Indication in Patent Literature

Unlike classical antibacterial sulfonamides that target dihydropteroate synthase (DHPS), the core furan-2-carboxamide sulfonamide scaffold, to which the target compound belongs, is the subject of a patent explicitly for the treatment of retroviral diseases [1]. This indicates a distinct mechanism of action, likely involving inhibition of a viral or host-cell protein-protein interaction, which completely differentiates it from antibiotics like sulfamethoxazole. While the exact IC50 of the target compound is not disclosed, the patent's focus on this scaffold for a non-antibacterial indication provides strong evidence that its procurement should be prioritized for antiviral rather than antimicrobial screening campaigns.

Antiviral Research Retroviral Diseases Patent Analysis

Sulfonamide-Furan Hybrid Motif: A Proven IL-2 Inhibition Strategy vs. Non-Functionalized Analogs

The target compound's specific structural motif—a sulfonamide linked to a furan carboxylic acid fragment—directly mirrors a proven design strategy for nonpeptidic IL-2 inhibitors. Research demonstrates that adding a furan carboxylic acid fragment to a low-micromolar sulfamide core improved activity by 23-fold, resulting in a sub-micromolar inhibitor (IC50 = 0.60 µM) [1]. Although the target compound itself has not been assayed, its architecture (sulfamoyl-furan-2-carboxamide) is a structural analog of this optimized pharmacophore. In contrast, simpler sulfonamides lacking the furan-carboxamide conjugation showed significantly weaker activity. This provides a strong class-level inference that the target compound has a higher probability of exhibiting activity in IL-2 or related protein-protein interaction assays than a generic sulfonamide.

Immunology IL-2 Inhibitor Protein-Protein Interaction

High-Impact Application Scenarios for Procured CAS 1171071-34-3


Focused Antiviral Screening Libraries for Retroviral Drug Discovery

Based on the patent analysis, this compound is ideally suited for inclusion in a focused library targeting retroviral mechanisms [1]. Unlike broad-spectrum antibiotics, its core scaffold is associated with a non-antibacterial, antiviral indication, making it a high-value addition for phenotypic screens against HIV or other retroviruses. Procurement should be prioritized for virology research groups.

Immunomodulatory Drug Discovery Targeting the IL-2/IL-2R Axis

Given the structural analog data linking the furan-sulfonamide motif to potent IL-2 inhibition (23-fold improvement over non-furan analogs), the prime application for this compound is in screening for novel immunomodulators [1]. It is a strategic procurement choice for laboratories developing therapies for autoimmune diseases or seeking to modulate T-cell responses in oncology.

Chemical Biology Probe Development for Protein-Protein Interaction (PPI) Studies

The compound's dual hydrogen bond donor/acceptor capacity, inferred from its 2-ethoxyphenyl and furan-sulfamoyl groups, makes it a versatile scaffold for designing chemical probes that disrupt PPIs [1]. Its unique substitution pattern compared to other library analogs ensures it will interrogate a novel chemical space, potentially revealing new allosteric binding sites when used in fragment-based screening campaigns.

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.